molecular formula C7H5BrClNaO3S B13204017 Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate

Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate

Cat. No.: B13204017
M. Wt: 307.53 g/mol
InChI Key: CFEWDADLHOGRIT-UHFFFAOYSA-M
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Description

Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate (CAS 1512528-43-6) is a high-purity, bench-stable sodium sulfinate salt offered for research and development purposes. With the molecular formula C7H5BrClNaO3S and a molecular weight of 307.52 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for the construction of valuable organosulfur compounds . This reagent is a member of the sodium sulfinate family, a class of compounds recognized for their moisture-insensitive nature and excellent functional group tolerance compared to traditional sulfonylating agents like sulfonyl chlorides . Its multifaceted reactivity allows it to function as a sulfonylating (RSO2•), sulfenylating (RS•), or sulfinylating (RSO•) agent under controlled reaction conditions, enabling diverse S–S, N–S, and C–S bond-forming reactions . Key research applications include its use as a precursor for the synthesis of sulfonamides (through N–S bond formation), thiosulfonates (through S–S bond formation), and various sulfone derivatives, including vinyl sulfones and β-keto sulfones (through C–S bond formation) . The presence of both bromo and chloro substituents on the aromatic ring provides distinct handles for further functionalization via cross-coupling reactions, such as Suzuki couplings, allowing for the creation of more complex biphenyl structures . Applications & Research Value: Sodium sulfinates are indispensable tools in medicinal chemistry and materials science for preparing compounds with potential biological activity. They are widely used in the development of pharmaceuticals and agrochemicals, as well as in photoredox catalysis and electrochemical synthesis to achieve site-selective C–H sulfonylation . The unique reactivity of sulfonyl radicals generated from salts like this one also facilitates advanced synthetic transformations, including sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions . Handling & Storage: Store in a cool, dry place. For long-term stability, keep the container tightly sealed in a well-ventilated area. The product is hygroscopic and should be handled under an inert atmosphere if necessary. Safety Notice: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or veterinary applications. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

Molecular Formula

C7H5BrClNaO3S

Molecular Weight

307.53 g/mol

IUPAC Name

sodium;2-bromo-5-chloro-4-methoxybenzenesulfinate

InChI

InChI=1S/C7H6BrClO3S.Na/c1-12-6-2-4(8)7(13(10)11)3-5(6)9;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI Key

CFEWDADLHOGRIT-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)[O-])Br.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate typically involves the sulfonation of 2-bromo-5-chloro-4-methoxybenzene. This process can be achieved through the reaction of the corresponding benzene derivative with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong nucleophiles. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonate or sulfinate compounds.

Scientific Research Applications

Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other organosulfur compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions. The sulfonate group is highly reactive, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, which are crucial in its applications in synthesis and research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate (hypothetical attributes inferred from nomenclature) with structurally or functionally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity Reactivity/Applications
Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate C₈H₆BrNaO₄S 301.09 Br, methoxycarbonyl, sulfinate N/A Likely sulfonating agent; synthetic intermediate
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O 198.61 Cl, methoxy, nitrile, amine 97% Pharmaceutical intermediate (e.g., kinase inhibitors)
3-Bromo-5-fluoro-4-iodoaniline C₆H₄BrFINO 268.96 Br, F, I, amine 95% Cross-coupling reactions; halogen exchange
Ethyl 4-methylbenzenesulfonate C₉H₁₂O₃S 200.25 Methyl, ethyl sulfonate 90% Alkylating agent; surfactant synthesis

Key Observations:

Functional Group Diversity: The target compound’s sulfinate group (-SO₂O⁻Na⁺) distinguishes it from sulfonate esters (e.g., Ethyl 4-methylbenzenesulfonate), which are neutral and act as alkylating agents. Sulfinates are stronger nucleophiles, making them useful in asymmetric synthesis .

Halogen Effects: The combination of Br and Cl in the target compound may enhance electrophilicity compared to mono-halogenated analogs. In contrast, 3-Bromo-5-fluoro-4-iodoaniline’s trihalogenated structure enables diverse reactivity in Ullmann or Suzuki-Miyaura couplings .

Research Findings and Hypothetical Insights

  • Synthetic Utility : Sulfinate salts like Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate are precursors to sulfones, which are valuable in medicinal chemistry. The target compound’s Cl substituent could improve leaving-group ability in nucleophilic aromatic substitutions .
  • Stability : Halogenated sulfinates may exhibit lower thermal stability compared to sulfonate esters due to ionic character. Ethyl 4-methylbenzenesulfonate’s neutral structure allows for long-term storage, whereas sulfinates may require desiccated conditions .

Limitations and Notes

  • Evidence Gaps : Direct data for this compound (e.g., spectral data, toxicity) is absent in the provided sources. Comparisons rely on structural analogs and substituent effects.
  • Diverse Halogenation : Multi-halogenated aromatics (e.g., Br/Cl/F/I combinations) are underrepresented in the evidence, limiting insights into synergistic effects.
  • Industrial Relevance : Ethyl 4-methylbenzenesulfonate’s commercial availability in bulk (up to 500g) contrasts with the inquiry-based quantities of sulfinates, suggesting niche applications for the latter .

Biological Activity

Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate is a sulfonate compound with significant potential in biological research and applications. This article provides a detailed overview of its biological activity, including its synthesis, interactions with biological molecules, and implications for drug development.

Chemical Structure and Properties

The compound has the molecular formula C₇H₆BrNaO₃S, with a molecular weight of 273.08 g/mol. Its structure features a benzene ring substituted with bromine, chlorine, methoxy, and a sulfonate group. The presence of these functional groups contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity primarily due to its sulfonate group. Key findings include:

  • Enzyme Inhibition : The compound can form covalent bonds with electrophiles, making it useful in enzyme inhibition studies. Depending on the reaction conditions, it can act as either a reversible or irreversible inhibitor.
  • Antibacterial Potential : Its structural similarity to sulfonamide-based pharmaceuticals suggests potential applications in drug development targeting bacterial infections.
  • Biochemical Pathways : Investigations into its interactions with various biological molecules reveal that it influences several biochemical pathways, which could be harnessed for therapeutic purposes.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves reactions with common reagents such as sodium hydroxide and hydrogen peroxide for oxidation processes. The compound's synthesis can be summarized as follows:

  • Starting Materials : Utilize brominated and chlorinated aromatic compounds.
  • Reagents : Employ sodium sulfinate and appropriate oxidizing agents.
  • Reaction Conditions : Control temperature and pH to optimize yield.

Comparative Analysis with Similar Compounds

The following table highlights some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluorideC₇H₅BrClFO₃SContains a sulfonyl fluoride group enhancing reactivity
2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chlorideC₇H₅BrCl₂O₃SFeatures a sulfonyl chloride group for electrophilic reactions
Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinateC₇H₅BrClNaO₃SSimilar halogen substitutions but different positioning

This comparative analysis illustrates how this compound stands out due to its specific combination of substituents, which imparts distinct reactivity patterns.

Case Studies on Biological Applications

Several studies have demonstrated the biological applications of this compound:

  • Antibacterial Activity : Preliminary investigations suggest that this compound may exhibit antibacterial properties similar to those of established sulfonamides, making it a candidate for further research in antibiotic development.
  • Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, thus providing insights into its potential as a therapeutic agent .
  • Drug Development Potential : The compound's ability to interact with various biological targets indicates its potential in the synthesis of new drugs, particularly those aimed at treating bacterial infections or modulating enzyme activity .

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